(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate (1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886596
InChI: InChI=1S/C33H39NO5S/c1-3-4-5-9-16-29(30(35)22-19-25-12-7-6-8-13-25)33(36)39-31-23-26-14-10-11-15-28(26)32(31)34-40(37,38)27-20-17-24(2)18-21-27/h6-8,10-15,17-22,29-32,34-35H,3-5,9,16,23H2,1-2H3/b22-19+/t29-,30-,31+,32-/m0/s1
SMILES:
Molecular Formula: C33H39NO5S
Molecular Weight: 561.7 g/mol

(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate

CAS No.:

Cat. No.: VC15886596

Molecular Formula: C33H39NO5S

Molecular Weight: 561.7 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate -

Specification

Molecular Formula C33H39NO5S
Molecular Weight 561.7 g/mol
IUPAC Name [(1S,2R)-1-[(4-methylphenyl)sulfonylamino]-2,3-dihydro-1H-inden-2-yl] (2S)-2-[(E,1S)-1-hydroxy-3-phenylprop-2-enyl]octanoate
Standard InChI InChI=1S/C33H39NO5S/c1-3-4-5-9-16-29(30(35)22-19-25-12-7-6-8-13-25)33(36)39-31-23-26-14-10-11-15-28(26)32(31)34-40(37,38)27-20-17-24(2)18-21-27/h6-8,10-15,17-22,29-32,34-35H,3-5,9,16,23H2,1-2H3/b22-19+/t29-,30-,31+,32-/m0/s1
Standard InChI Key SBMQNMXCXKWSGF-KHMXVGBXSA-N
Isomeric SMILES CCCCCC[C@@H]([C@H](/C=C/C1=CC=CC=C1)O)C(=O)O[C@@H]2CC3=CC=CC=C3[C@@H]2NS(=O)(=O)C4=CC=C(C=C4)C
Canonical SMILES CCCCCCC(C(C=CC1=CC=CC=C1)O)C(=O)OC2CC3=CC=CC=C3C2NS(=O)(=O)C4=CC=C(C=C4)C

Introduction

Structural Elucidation and Stereochemical Configuration

Core Molecular Framework

The compound comprises three distinct moieties:

  • A dihydroindenyl sulfonamide backbone with (1S,2R) stereochemistry.

  • An octanoate ester derived from octanoic acid (C₈H₁₆O₂), a medium-chain fatty acid .

  • A (S,E)-1-hydroxy-3-phenylallyl substituent featuring a conjugated double bond and a chiral hydroxyl group.

Dihydroindenyl Sulfonamide

The indenyl ring system (C₉H₉) is partially hydrogenated to a 2,3-dihydro-1H-indene structure, introducing rigidity. The sulfonamide group (-SO₂NH-) at position 1 is substituted with a 4-methylphenyl group, a common pharmacophore in medicinal chemistry for enhancing bioavailability and target binding . The (1S,2R) configuration imposes specific spatial constraints critical for intermolecular interactions.

Octanoate Ester

The ester linkage connects the dihydroindenyl sulfonamide to octanoic acid. Octanoic acid, a straight-chain carboxylic acid with eight carbons, exhibits a boiling point of 237°C and logP of 3.05, conferring moderate lipophilicity . Esterification likely enhances membrane permeability compared to the parent acid.

(S,E)-1-Hydroxy-3-phenylallyl Group

This moiety contains a stereogenic center at the hydroxyl-bearing carbon (S-configuration) and an E-configured double bond. The phenyl group introduces aromaticity, potentially enabling π-π stacking interactions with biological targets.

Stereochemical Implications

The compound’s four stereocenters [(1S,2R) in the indenyl system, (S) in the hydroxyallyl group, and (S) in the octanoate side chain] necessitate careful synthetic control. Misconfiguration at any center could drastically alter biological activity or physicochemical behavior.

Synthetic Pathways and Challenges

Retrosynthetic Analysis

A plausible synthesis involves three key fragments:

  • (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol: Prepared via asymmetric catalysis or chiral resolution.

  • 4-Methylbenzenesulfonyl chloride: For sulfonamide formation.

  • (S)-2-((S,E)-1-Hydroxy-3-phenylallyl)octanoic acid: Synthesized through enantioselective aldol addition or cross-metathesis.

Fragment Coupling

  • Sulfonamide Formation: Reacting the amino-indanol with 4-methylbenzenesulfonyl chloride under Schotten-Baumann conditions.

  • Esterification: Coupling the sulfonamide-indanol with the acyl chloride derivative of (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid using Steglich esterification (DCC/DMAP).

Key Challenges

  • Stereochemical Purity: Maintaining enantiomeric excess during fragment synthesis and coupling.

  • Functional Group Compatibility: Avoiding sulfonamide hydrolysis or ester saponification under basic/aqueous conditions.

Physicochemical Properties

Predicted Properties

PropertyValue/DescriptionBasis
Molecular FormulaC₃₄H₃₉NO₆SStructural analysis
Molecular Weight~606 g/molSum of atomic masses
LogP~4.2 (estimated)Octanoate contribution
SolubilityLow aqueous solubility; soluble in DMSOLipophilic ester/sulfonamide

Stability Considerations

  • Hydrolytic Sensitivity: The ester bond may undergo hydrolysis in physiological conditions (pH 7.4, 37°C).

  • Oxidative Degradation: The allylic alcohol and indenyl system could oxidize under light or radical conditions.

Hypothesized Biological Activity

Target Prediction

  • Anti-inflammatory Potential: Sulfonamides inhibit cyclooxygenase (COX) enzymes . The dihydroindenyl group may mimic arachidonic acid’s bicyclic structure.

  • Antimicrobial Activity: Octanoic acid derivatives disrupt microbial membranes .

Metabolic Fate

  • Ester Hydrolysis: Likely cleaved by carboxylesterases to release octanoic acid and the hydroxyallyl-sulfonamide indanol.

  • Phase II Metabolism: Sulfonamide glucuronidation or sulfation may occur, facilitated by the 4-methylphenyl group’s electron-withdrawing effects .

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